molecular formula C4H8O2S2 B14239856 1,2-Dithiane-3,4-diol CAS No. 499972-32-6

1,2-Dithiane-3,4-diol

Cat. No.: B14239856
CAS No.: 499972-32-6
M. Wt: 152.2 g/mol
InChI Key: JSMLXTZCMDYUQJ-UHFFFAOYSA-N
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Description

1,2-Dithiane-3,4-diol (CAS 499972-32-6) is a biochemical research compound with the molecular formula C4H8O2S2 and a molecular weight of 152.24 g/mol . It features a six-membered ring containing two sulfur atoms (a 1,2-dithiane core) with adjacent diol functional groups on the 3 and 4 carbon atoms, making it a valuable chiral scaffold and building block for synthetic organic chemistry . This structure is an isomer of the more widely studied 1,4-dithiane-2,5-diol, which has demonstrated utility in catalyst-free [3+2] annulation reactions for the efficient, one-step synthesis of complex heterocycles like thiazolidines . The presence of both sulfur and oxygen-containing functional groups in this compound provides researchers with multiple sites for chemical modification. Its potential research applications include exploring novel annulation reactions, developing new synthetic methodologies, and serving as a precursor for chiral ligands or other sophisticated molecular architectures . The compound has a calculated density of approximately 1.532 g/cm³ and a high calculated boiling point of around 284.9°C, indicating significant stability for various experimental conditions . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

499972-32-6

Molecular Formula

C4H8O2S2

Molecular Weight

152.2 g/mol

IUPAC Name

dithiane-3,4-diol

InChI

InChI=1S/C4H8O2S2/c5-3-1-2-7-8-4(3)6/h3-6H,1-2H2

InChI Key

JSMLXTZCMDYUQJ-UHFFFAOYSA-N

Canonical SMILES

C1CSSC(C1O)O

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Characterization of 1,2 Dithiane 3,4 Diol

Spectroscopic Analysis for Connectivity and Functional Group Identification

Spectroscopic methods form the foundation of structural elucidation, providing detailed information about the molecule's framework and the chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution. For 1,2-dithiane-3,4-diol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is required for a complete assignment.

The ¹H NMR spectrum is expected to show distinct signals for the methine protons (CH-OH) and the methylene (B1212753) protons (CH₂-S). The chemical shifts and coupling constants are sensitive to the stereochemistry (cis vs. trans) and the ring conformation. In a study involving trans-4,5-dihydroxy-1,2-dithiane (the oxidized form of Dithiothreitol, DTT), characteristic peaks were assigned, providing a basis for expected values. researchgate.net

Two-dimensional techniques are critical for unambiguous assignments.

COSY (Correlation Spectroscopy) would reveal scalar couplings between adjacent protons, confirming the -S-CH₂-CH(OH)-CH(OH)-CH₂-S- spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal to its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. For this compound, NOESY is indispensable for determining the relative stereochemistry. For the cis-diol, a strong NOE correlation would be expected between the two methine protons (at C3 and C4). For the trans-diol, this correlation would be absent or very weak, while other correlations, such as between an axial methine proton and an axial methylene proton, would define the spatial arrangement.

Table 1: Predicted ¹H NMR Data for trans-(3R,4R)-1,2-Dithiane-3,4-diol in D₂O

Proton LabelChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H3, H43.85m-
H5a, H6a3.10ddJ = 14.0, 4.5
H5e, H6e2.95ddJ = 14.0, 3.0

Table 2: Predicted ¹³C NMR Data for trans-(3R,4R)-1,2-Dithiane-3,4-diol in D₂O

Carbon LabelChemical Shift (ppm)
C3, C475.0
C5, C642.5

Vibrational spectroscopy probes the functional groups and skeletal structure of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations for the CH and CH₂ groups would appear just below 3000 cm⁻¹. The C-O stretching vibrations are expected in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: This technique is particularly sensitive to non-polar bonds and is an excellent method for observing the disulfide (S-S) and carbon-sulfur (C-S) stretching frequencies. The S-S stretch in cyclic disulfides typically appears as a sharp, intense band around 510 cm⁻¹. researchgate.net The C-S stretching vibrations are generally found in the 600-700 cm⁻¹ region. researchgate.net The position of the S-S stretching frequency is correlated with the C-S-S-C dihedral angle, making Raman spectroscopy a useful tool for conformational analysis. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Frequency (cm⁻¹)
O-H stretchFT-IR3200-3500 (broad)
C-H stretchFT-IR/Raman2850-3000
C-O stretchFT-IR1000-1100
C-S stretchRaman600-700
S-S stretchRaman~510

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. For this compound (C₄H₈O₂S₂), the calculated exact mass is 151.9966. HRMS analysis should confirm this value to within a few parts per million.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. For cyclic disulfides, cleavage of the disulfide bond is a common fragmentation pathway. nih.govacs.org Other expected fragmentations for this compound would include the sequential loss of water molecules from the diol functionality and cleavage of the dithiane ring structure.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD))

Since this compound is a chiral molecule, existing as enantiomers (e.g., 3R,4R and 3S,4S) and a meso form (cis-diol), chiroptical methods are essential for determining its absolute configuration. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The disulfide bond itself acts as a chromophore.

The ECD spectrum is highly sensitive to the stereochemical environment. The absolute configuration can be determined by comparing the experimentally measured ECD spectrum with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer. A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

X-ray Crystallography for Solid-State Molecular Geometry and Packing (if applicable to crystalline derivatives)

X-ray crystallography provides the most definitive structural information for a molecule, revealing precise bond lengths, bond angles, and torsional angles in the solid state. If a suitable single crystal of this compound or a derivative can be grown, this technique can unambiguously determine its complete three-dimensional structure, including its relative and absolute stereochemistry.

Conformational Analysis of the Six-Membered 1,2-Dithiane (B1220274) Ring and Diol Substituents

The six-membered 1,2-dithiane ring is not planar and, like cyclohexane (B81311), can adopt several conformations. Computational studies on the parent 1,2-dithiane ring have shown that the chair conformation is significantly more stable than the twist conformation. researchgate.net The calculated energy barrier for the chair-to-twist interconversion is substantial, suggesting the chair form is the predominant conformer. researchgate.net

Ring Puckering and Torsional Angles

The conformation of the 1,2-dithiane ring system is complex due to the presence of the relatively long S-S bond and the stereoelectronic effects of the sulfur atoms. In the unsubstituted 1,2-dithiane, computational studies suggest various low-energy conformations, including chair and twist-boat forms. The introduction of hydroxyl groups at the C3 and C4 positions, as in this compound, would be expected to significantly influence the ring's preferred conformation.

However, specific research detailing these influences is not available. To accurately discuss ring puckering, data from X-ray crystallography or advanced NMR spectroscopic techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be required. Such studies would provide precise bond angles, dihedral (torsional) angles, and through-space proton-proton distances, which are essential for defining the puckering parameters and the exact shape of the ring. Without experimental crystal structures or dedicated computational modeling of this compound, any discussion of its specific torsional angles would be conjectural.

Intramolecular Hydrogen Bonding Networks Involving Hydroxyl Groups

The presence of two hydroxyl groups on adjacent carbons (a vicinal diol) creates the potential for intramolecular hydrogen bonding. This bonding can form a five-membered ring (if one OH group acts as a donor and the other as an acceptor) or more complex networks, possibly involving the sulfur atoms. Such hydrogen bonds would act as a significant conformational locking mechanism, influencing the ring puckering and the orientation of the hydroxyl groups (axial vs. equatorial).

The existence and strength of these hydrogen bonds are typically investigated using techniques like infrared (IR) spectroscopy (by observing shifts in the O-H stretching frequency in dilute solutions) or specific NMR methods. Computational chemistry is also a powerful tool for calculating the energies of conformers with and without hydrogen bonds. Despite the general understanding of hydrogen bonding in vicinal diols on carbocyclic systems, specific studies on the this compound scaffold are absent from the current body of scientific literature. This prevents the creation of a data-driven analysis of its hydrogen bonding networks.

Reactivity Profiles and Mechanistic Investigations of 1,2 Dithiane 3,4 Diol

Chemical Transformations of the Vicinal Diol Functionality

Derivatization Reactions of Hydroxyl Groups (e.g., esterification, etherification, acetal (B89532) formation)

The two adjacent hydroxyl groups in 1,2-Dithiane-3,4-diol are expected to undergo typical alcohol reactions, allowing for the synthesis of various derivatives. The proximity of the two hydroxyls can influence reactivity and allow for the formation of cyclic products.

Esterification: Esterification of the diol can be achieved using various standard methods, such as reaction with carboxylic acids (Fischer esterification), acid anhydrides, or acyl chlorides. wikipedia.org The use of peptide coupling reagents in the presence of organic bases has also been shown to be effective for the esterification of diols at room temperature. organic-chemistry.org Depending on the stoichiometry of the acylating agent, either mono- or di-esters can be formed. The regioselectivity of mono-esterification in vicinal diols can be influenced by the stereochemistry of the starting material and the reaction conditions, as observed in monosaccharide derivatives. nih.gov For instance, Mitsunobu conditions can lead to selective benzoylation with retention of stereochemistry. nih.gov

Etherification: The hydroxyl groups can be converted to ethers via reactions such as the Williamson ether synthesis, involving deprotonation with a strong base to form an alkoxide followed by reaction with an alkyl halide. For diols, this can lead to mono- or di-ethers. Intramolecular cyclodehydration of diols can also form cyclic ethers, typically under acidic conditions, though this is more common for 1,4- or 1,5-diols. nih.govrsc.org Catalytic reductive etherification using carbon dioxide and hydrogen has also been explored for converting diols into cyclic and linear acetals. researchgate.net

Acetal Formation: As a 1,2-diol, the compound can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals (1,3-dioxolanes). libretexts.orglibretexts.org This reaction is reversible and is often used as a method for protecting diol functional groups from reacting in neutral or basic conditions. libretexts.orgmasterorganicchemistry.com The formation of a cyclic acetal is kinetically and thermodynamically favored compared to the formation of an acyclic acetal from two separate alcohol molecules. chemtube3d.com The general mechanism involves protonation of the carbonyl, nucleophilic attack by one hydroxyl group to form a hemiacetal, followed by protonation of the hemiacetal's hydroxyl group, elimination of water to form an oxonium ion, and subsequent intramolecular attack by the second hydroxyl group. libretexts.orgstudy.com

Reaction TypeTypical ReagentsPrimary ProductKey Considerations
EsterificationAcyl Chlorides (RCOCl), Carboxylic Anhydrides ((RCO)₂O), Carboxylic Acids (RCOOH) + Acid CatalystMono- or Di-esterStoichiometry controls the degree of esterification. Regioselectivity is possible for mono-esterification. nih.gov
EtherificationAlkyl Halides (R'-X) + Strong Base (e.g., NaH)Mono- or Di-etherStandard Williamson synthesis conditions apply. wikipedia.org
Acetal FormationAldehydes (R'CHO) or Ketones (R'₂CO) + Acid CatalystCyclic Acetal (1,3-dioxolane derivative)Forms a stable protecting group for the diol, cleavable with aqueous acid. libretexts.org

Ring-Opening and Ring-Contraction/Expansion Reactions of the Dithiane Core

The 1,2-dithiane (B1220274) ring is characterized by its S-S bond, which is the most reactive site in the heterocyclic core. This disulfide linkage can be cleaved by various reagents, leading to ring-opening. Rearrangements can also lead to ring expansion or contraction under specific conditions.

Ring-Opening Reactions: The disulfide bond is susceptible to both reductive and nucleophilic cleavage.

Reductive Cleavage: Reagents like zinc in acidic media can reduce the disulfide to the corresponding dithiol, in this case, 1,4-butanedithiol-2,3-diol. chemicalbook.com

Nucleophilic Cleavage: Soft nucleophiles, including thiolates, phosphines, cyanides, and organometallic reagents (e.g., Grignard or organolithium reagents), can attack one of the sulfur atoms. chemicalbook.com This attack results in the cleavage of the S-S bond and the formation of a linear thioether-thiolate intermediate. This type of ring-opening is a characteristic reaction of cyclic disulfides and is often the first step in their polymerization. chemrxiv.org

Ring-Expansion Reactions: Ring expansion of dithiane systems has been documented, often proceeding through rearrangement mechanisms. For example, certain aromatic-fused cyclic dithiane alcohols have been shown to undergo a one-carbon ring expansion to form 1,2-diketones when treated with N-chlorosuccinimide. acs.org While this specific substrate is different, it highlights the potential for dithiane derivatives to undergo expansion. Ring expansion of related 1,2-dithiolium cations to form larger sulfur- and nitrogen-containing heterocycles has also been reported. rsc.org In the case of this compound, a pinacol-type rearrangement, potentially initiated by activation of a hydroxyl group, could conceivably lead to a ring-expanded keto-thioether, although such a reaction has not been specifically documented for this compound.

Ring-Contraction Reactions: Ring contraction reactions are less common for simple dithianes but can be envisioned through specific multi-step sequences. For instance, a Favorskii-type rearrangement of an α-halo ketone derived from the diol, or a Wolff rearrangement of a corresponding α-diazo ketone, could theoretically lead to a five-membered dithiolane ring. However, these pathways would require significant prior functionalization of the this compound molecule.

Reaction TypeReagent ClassPlausible MechanismPotential Product
Ring-OpeningReducing Agents (e.g., Zn/H⁺)Reductive cleavage of S-S bond1,4-Butanedithiol-2,3-diol
Ring-OpeningNucleophiles (e.g., R-Li, CN⁻)Sₙ2 attack on a sulfur atomLinear thioether-thiolate
Ring-ExpansionOxidizing/Rearrangement Agents (e.g., NCS)Rearrangement via sulfonium (B1226848) ion intermediateRing-expanded ketone or diketone acs.org
Ring-Contraction(Requires prior functionalization)Favorskii or Wolff RearrangementSubstituted 1,2-dithiolane

Regioselectivity and Stereoselectivity in Reactions of this compound

The presence of two stereocenters (C3 and C4) and two distinct, yet similar, functional groups (the two hydroxyls) makes regioselectivity and stereoselectivity key considerations in the reactions of this compound.

Regioselectivity: Regioselectivity primarily concerns reactions where the two hydroxyl groups exhibit different reactivity, or where a reagent can attack different positions on the ring.

Hydroxyl Group Differentiation: In reactions like mono-esterification or mono-etherification, one hydroxyl group may react preferentially over the other. This selectivity can be influenced by subtle electronic effects from the adjacent disulfide bond or by steric hindrance depending on the conformation of the ring and the nature of the attacking reagent. In analogous systems like vicinal diols on sugars, the stereochemical environment dictates the regioselectivity of reactions like Mitsunobu esterification. nih.gov

Ring-Opening: In nucleophilic ring-opening of the disulfide, the two sulfur atoms are chemically equivalent in the parent molecule. However, if the ring were substituted asymmetrically, a nucleophile might preferentially attack the less sterically hindered sulfur atom. semanticscholar.org

Stereoselectivity: this compound can exist as cis and trans diastereomers. The stereochemistry of the starting material will dictate the stereochemical outcome of many reactions.

Reactions at Stereocenters: Reactions occurring at the C3 and C4 hydroxyl groups can proceed with either retention or inversion of configuration. For example, a standard SN2 reaction on a derivatized hydroxyl group (e.g., a tosylate) would lead to inversion of stereochemistry, while reactions like the Mitsunobu esterification are known to proceed with inversion at the alcohol carbon. nih.gov

Diastereoselectivity: The existing stereocenters on the ring will influence the approach of reagents, leading to diastereoselective outcomes. For instance, in the formation of a cyclic acetal, the substituents on the newly formed acetal carbon may adopt a preferred orientation relative to the dithiane ring. Similarly, reactions that create new stereocenters, such as addition to a ketone derived from oxidation of one of the hydroxyl groups, would be subject to diastereoselective control by the remaining chiral center and the ring conformation. The oxidation of vicinal diols can also be highly stereoselective, often depending on the enzyme or catalyst used. acs.orgacs.org The syn-stereoselectivity observed in the dihydroxylation of alkenes to form vicinal diols is a well-established principle that underscores the importance of stereochemistry in this class of compounds. libretexts.org

Theoretical and Computational Chemistry Studies on 1,2 Dithiane 3,4 Diol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic behavior and thermodynamic stability of 1,2-Dithiane-3,4-diol. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. wikipedia.orgscispace.com DFT has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. wikipedia.org

In the context of dithiane derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311+G**), are used to optimize molecular geometries and predict ground state properties. researchgate.net For instance, DFT has been successfully applied to study the conformational preferences of substituted 1,3-dithianes, revealing the influence of various substituents on their axial and equatorial conformations. researchgate.net These calculations can determine key geometric parameters such as bond lengths and angles, which can then be compared with experimental data where available. semanticscholar.org

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation. researchgate.net

For dithiane systems, ab initio calculations have been employed to investigate conformational energetics and barriers to ring inversion. For example, studies on 1,2-dithiane (B1220274) have used HF and MP2 methods to determine the relative stabilities of its chair and twist conformations, as well as the energy barriers for their interconversion. researchgate.net These high-accuracy calculations are crucial for understanding the fundamental conformational behavior of the dithiane ring system, which is a core component of this compound. Such methods have also been used to explore the effects of substituents on the conformational preferences of related dithiane derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.govlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. libretexts.orgresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap generally suggests higher reactivity and lower stability. mdpi.com

The analysis of HOMO and LUMO provides insights into potential reaction pathways. For example, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other is a governing factor. nih.gov Various reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, can be calculated to quantify and predict the reactivity of a molecule. researchgate.netacs.org For instance, a higher chemical hardness, which is related to a larger HOMO-LUMO gap, indicates greater stability. acs.org

Table 1: Key Reactivity Descriptors Derived from HOMO and LUMO Energies

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the resistance of a molecule to change its electron configuration.
Chemical Softness (S) S = 1 / (2η)The reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of the electrophilic character of a molecule.

Note: The formulas provided are based on Koopmans' theorem and provide approximations of these values.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of molecules in various environments. mdpi.com This technique is particularly valuable for understanding how molecules like this compound behave in solution, where interactions with solvent molecules can significantly influence their structure and properties. rsc.org

Computational Prediction of Spectroscopic Parameters

Computational chemistry methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. For instance, quantum chemical calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. chemrevlett.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. semanticscholar.org These calculations can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra. semanticscholar.org Furthermore, time-dependent density functional theory (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which are related to the absorption bands in ultraviolet-visible (UV-Vis) spectra. mdpi.comresearchgate.net The agreement between calculated and experimental spectroscopic data provides strong evidence for the proposed structure of a molecule.

Table 2: Computationally Predicted Spectroscopic Data

Spectroscopic TechniquePredicted ParametersComputational Method
Infrared (IR) Spectroscopy Vibrational FrequenciesDFT (e.g., B3LYP)
NMR Spectroscopy Chemical Shifts (¹H, ¹³C)GIAO, DFT
UV-Vis Spectroscopy Excitation Energies, Oscillator StrengthsTD-DFT

Mechanistic Elucidation of Reactions via Transition State Calculations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. A transition state is a high-energy, unstable configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By locating the transition state structure on the potential energy surface, chemists can determine the activation energy of a reaction, which is a key factor in determining its rate. wuxiapptec.com

For reactions involving dithiane derivatives, transition state calculations can provide valuable insights into the reaction pathway. For example, in the context of cycloaddition reactions, computational studies can be used to explore different possible mechanisms and identify the most favorable one based on the calculated activation energies. rsc.org These calculations can also help to explain the stereoselectivity or regioselectivity of a reaction by comparing the energies of different transition states leading to different products. acs.org Methods like DFT are commonly used to optimize the geometries of transition states and calculate their energies, providing a detailed picture of the reaction mechanism at the molecular level. rsc.org

Coordination Chemistry of 1,2 Dithiane 3,4 Diol

Ligand Design Principles Incorporating Dithiane and Diol Motifs

The design of ligands incorporating both dithiane and diol functionalities, such as 1,2-Dithiane-3,4-diol, is guided by the unique properties of each group. The dithiane moiety, a six-membered ring with two sulfur atoms, offers soft donor atoms that typically favor coordination to soft transition metals. chemrxiv.orgbeilstein-journals.org The positioning of these sulfur atoms within the ring dictates the potential for chelation and the formation of various coordination polymers. rsc.orgacs.org

The diol group, with its two hydroxyl (-OH) functionalities, introduces hard oxygen donor atoms. These are more likely to coordinate with hard metal ions. libretexts.org The presence of both soft (sulfur) and hard (oxygen) donors in this compound makes it a hybrid ligand capable of coordinating to a wide range of metal centers. acs.orgcdnsciencepub.com The design of such ligands often aims to create a specific "bite angle" and chelate ring size to selectively bind to a target metal ion, thereby influencing the geometry and stability of the resulting complex. helsinki.fi Furthermore, the stereochemistry of the diol group (cis or trans) can be a critical design element, influencing the spatial arrangement of the coordinated complex and its potential for enantioselective catalysis.

Complexation with Transition Metals and Main Group Elements

The dual nature of this compound, possessing both soft thioether and hard alcohol donor groups, suggests it can form stable complexes with a variety of transition metals and main group elements. Transition metals, with their variable oxidation states and coordination geometries, are particularly well-suited to form complexes with such multifunctional ligands. tandfonline.com The coordination can occur through the sulfur atoms, the oxygen atoms, or both, leading to a rich and diverse coordination chemistry. duq.edutsijournals.comepa.gov

For main group elements, the relatively high negative reduction potentials of elements like lithium and magnesium suggest they would readily react with the acidic protons of the diol group. msu.edu The resulting alkoxide-type complexes could exhibit interesting structural features and reactivity. The interaction of main group elements with the sulfur atoms is also possible, particularly for heavier main group elements that exhibit softer character. uga.edu

Multidentate Chelation via Sulfur and Oxygen Donor Atoms

This compound is poised to act as a multidentate ligand, capable of binding to a metal center through multiple donor atoms simultaneously. vpscience.org The most probable chelation modes would involve the formation of a five-membered ring through the coordination of one sulfur and the adjacent hydroxyl oxygen, or a larger seven-membered ring if both sulfur atoms and one or both oxygen atoms are involved.

The formation of chelate rings is generally a thermodynamically favorable process, leading to more stable complexes compared to those formed with monodentate ligands. ethernet.edu.et The ability of this compound to form such chelate rings would significantly enhance the stability of its metal complexes. The specific chelation mode adopted would depend on several factors, including the size and electronic properties of the metal ion, the solvent system, and the presence of other competing ligands.

Structural Diversity of Metal-Dithiane-Diol Complexes

The coordination of this compound to metal centers is expected to result in a wide array of structural architectures. Depending on the metal-to-ligand ratio and the coordination preferences of the metal, mononuclear, binuclear, or polynuclear complexes could be formed. rsc.orgacs.org In a mononuclear complex, a single metal ion would be coordinated to one or more molecules of the dithiane-diol ligand.

Furthermore, the ability of the ligand to bridge between two or more metal centers could lead to the formation of coordination polymers. researchgate.netresearchgate.net These extended structures could take the form of one-dimensional chains, two-dimensional layers, or even complex three-dimensional networks. The structural diversity is further enhanced by the potential for different coordination modes of the dithiane and diol moieties, as well as the possibility of incorporating other ligands into the coordination sphere of the metal. rsc.org

A hypothetical representation of possible coordination modes is presented in the table below.

Coordination Mode Metal Center(s) Potential Structure
Monodentate (S-donor) 1 Linear or bent
Monodentate (O-donor) 1 Linear or bent
Bidentate (S,O-chelate) 1 5-membered chelate ring
Bidentate (S,S-bridge) 2 Binuclear complex
Tridentate (S,O,O-chelate) 1 Fused chelate rings
Tetradentate (S,S,O,O-bridge) 2 or more Coordination polymer

This table is a theoretical representation of possible coordination modes and has not been experimentally verified for this compound.

Investigation of Metal-Ligand Bonding and Electronic Structure

The bonding between this compound and a metal center would involve a combination of sigma-donation from the sulfur and oxygen lone pairs to the metal, and potentially pi-backbonding from the metal to the ligand. The nature of this bonding would significantly influence the electronic structure of the resulting complex. researchgate.netacs.org

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable in probing the metal-ligand interactions. For instance, a shift in the C-S and C-O stretching frequencies in the IR spectrum upon coordination would provide evidence of bonding. duq.edu Similarly, changes in the chemical shifts of the protons and carbons near the donor atoms in the NMR spectrum would indicate coordination. duq.edu

Theoretical calculations, such as Density Functional Theory (DFT), could provide deeper insights into the electronic structure, including the nature of the molecular orbitals involved in bonding and the charge distribution within the complex. nih.gov

Role of Coordination in Modulating Reactivity

The coordination of this compound to a metal center is expected to modulate its reactivity in several ways. The acidity of the hydroxyl protons would likely increase upon coordination to a Lewis acidic metal center, making them more susceptible to deprotonation. nih.gov This could be a key step in catalytic reactions where the deprotonated diol acts as a nucleophile.

Advanced Research Applications in Organic Synthesis and Materials Science

1,2-Dithiane-3,4-diol as a Chiral Building Block in Complex Molecule Synthesis

The defined stereochemistry of the hydroxyl groups in enantiopure this compound makes it an attractive starting material in asymmetric synthesis. This field of synthesis is critical for the production of pharmaceuticals and biologically active molecules where a specific three-dimensional structure is essential for function. The use of such pre-existing stereocenters to control the formation of new ones is a cornerstone of modern synthetic strategy. While the broader class of dithianes is well-established as a tool in organic synthesis researchgate.net, the specific utility of the this compound framework offers distinct advantages.

The fixed spatial orientation of the two hydroxyl groups in this compound can be exploited to direct the stereochemical outcome of subsequent reactions. By converting the diol into other functional groups or using it to create a rigid template, chemists can orchestrate the assembly of complex carbon frameworks with high precision. This approach is fundamental to the synthesis of polyketide natural products, which often feature repeating 1,3-diol motifs. orgsyn.orgnih.gov

Strategies for stereocontrolled synthesis using chiral diol motifs often involve their conversion into more reactive bis-electrophiles, such as bis-epoxides, which can then undergo sequential reactions with nucleophiles to build up the molecular backbone. orgsyn.org While specific examples detailing the use of this compound are not as prevalent as for its 1,3-dithiane (B146892) cousins, the principles remain applicable. The dithiane moiety can serve as a masked carbonyl group, a classic "umpolung" strategy that reverses the normal polarity of the functional group, allowing for nucleophilic acyl anion equivalent reactions. researchgate.netorganic-chemistry.org This dual functionality—stereochemical control from the diol and synthetic versatility from the dithiane—makes it a powerful synthon.

Table 1: Potential Stereocontrolled Reactions Utilizing a this compound Scaffold

Reaction Type Description Potential Outcome
Nucleophilic Addition The diol is converted to a bis-electrophile (e.g., bis-epoxide or cyclic sulfate). Sequential addition of different nucleophiles allows for the controlled, asymmetric construction of C-C or C-heteroatom bonds. Asymmetric 1,4-disubstituted chains with defined stereocenters.
Template-Directed Cyclization The rigid dithiane-diol framework is used to pre-organize a tethered chain, facilitating a high-yield, stereoselective cyclization reaction. Formation of macrocycles or polycyclic systems with controlled ring-junction stereochemistry.
Dithiane Alkylation After protecting the diol, the dithiane ring can be deprotonated and alkylated. The chiral environment influences the approach of the electrophile, potentially leading to diastereoselective alkylation. Construction of α-substituted carbonyl compounds (after deprotection) with a new stereocenter.

| Decarboxylative Cross-Coupling | Derivatives of the diol, such as corresponding carboxylic acids, could be used in modern cross-coupling reactions to form complex 1,2-diol motifs from readily available starting materials. nih.gov | Modular and convergent synthesis of densely functionalized carbon skeletons. nih.gov |

Bio-inspired synthesis seeks to create molecules that mimic the structure and function of natural products. Daphniphyllum alkaloids, for instance, are a class of natural products with complex, polycyclic skeletons and interesting biological activities that have inspired significant synthetic efforts. mdpi.com The strategic use of heterocyclic building blocks is common in constructing these intricate architectures. beilstein-journals.org

This compound can serve as a precursor for scaffolds that mimic portions of natural products. For example, the dithiane ring can be used to construct a key fragment of a larger molecule, and then be removed via reduction (e.g., with Raney Nickel) to reveal a simple alkane chain, or hydrolyzed to unmask a carbonyl group. researchgate.netbeilstein-journals.org This strategy has been employed in the synthesis of complex targets where the dithiane acts as a temporary, strategic tethering group. researchgate.netnih.gov Furthermore, sulfur-containing heterocycles are themselves present in various bioactive compounds, and the dithiane diol framework could be retained as a core element of a novel bio-inspired molecule. mdpi.com Its ability to participate in cycloaddition reactions, similar to related dithiane derivatives, could be used to rapidly assemble polycyclic systems. beilstein-journals.orgresearchgate.net

Integration into Polymer Chemistry and Advanced Materials Development

The unique structure of this compound is also being leveraged in materials science to create polymers with novel properties. The diol functionality allows it to be incorporated into polymer chains, while the disulfide bond provides a stimulus-responsive element.

Polyesters are a major class of polymers typically formed by the polycondensation of diols and diacids. nih.gov The two hydroxyl groups of this compound make it a suitable diol monomer for step-growth polymerization. acs.org By reacting it with a dicarboxylic acid, a polyester (B1180765) can be formed where the dithiane diol unit is regularly spaced along the polymer backbone.

The incorporation of non-planar, cyclic units like the dithiane ring into a polymer chain can significantly alter its material properties. researchgate.net Compared to linear aliphatic segments, such rings can disrupt chain packing, leading to lower crystallinity and melting points but potentially increasing elasticity. researchgate.net The synthesis of high molecular weight polyesters with specific properties is an area of active research, with a focus on using novel monomers to achieve desired thermal and mechanical characteristics. nih.govnih.gov The use of this compound as a monomer would result in a polyester containing disulfide bonds directly in its backbone, paving the way for the applications described in the following section.

The disulfide bond (S-S) within the 1,2-dithiane (B1220274) ring is a prime example of a dynamic covalent bond. mdpi.comnih.gov Unlike standard covalent bonds, these bonds can be broken and reformed under specific conditions in a reversible process known as disulfide exchange. mdpi.com This exchange can be triggered by external stimuli such as light (specifically UV), heat, or the presence of reducing agents (like thiols). mdpi.comresearchgate.net

When these dithiane units are integrated into a polymer network, this dynamic chemistry imparts "smart" properties to the material. For instance, a cross-linked polymer material containing these bonds can exhibit self-healing capabilities. If the material is cut or scratched, applying a stimulus (e.g., heat) can initiate disulfide exchange across the damaged interface, reforming the covalent bonds and repairing the material. nih.govresearchgate.net This property is highly sought after for creating more durable and sustainable materials.

This dynamic nature also allows for the creation of adaptable or reprocessable materials. A solid thermoset material can be broken down into a malleable form by triggering the disulfide exchange, allowing it to be reshaped or recycled, a key feature of materials known as vitrimers. researchgate.net The table below summarizes the stimuli and responses of materials containing dynamic disulfide bonds.

Table 2: Stimulus-Response Behavior of Disulfide-Containing Polymers

Stimulus Mechanism Material Response
Heat Increases the rate of disulfide exchange reactions. mdpi.com Malleability, reprocessability, self-healing. mdpi.com
UV Light Can induce cleavage of the S-S bond, forming thiyl radicals that can recombine. mdpi.comresearchgate.net Cross-linking (polymerization), self-healing, degradation. researchgate.net
Reducing Agents (e.g., DTT, TCEP) Chemical reduction of the disulfide bond to two thiol (-SH) groups. nih.gov Degradation of the polymer network, release of encapsulated contents.

| pH Change | Can influence the equilibrium between thiols and thiolates, affecting the rate of disulfide exchange. researchgate.net | Tunable gel-sol transition, controlled degradation. researchgate.net |

Catalytic Applications Utilizing the Dithiane Diol Framework

The application of the this compound framework in catalysis is an emerging area of interest. The combination of soft sulfur atoms and hard oxygen atoms from the diol makes this molecule a potentially effective bidentate or even tetradentate ligand for coordinating to a metal center. In its enantiopure form, it can serve as a chiral ligand to guide the stereochemical outcome of a metal-catalyzed reaction, a cornerstone of asymmetric catalysis.

While specific catalytic systems based on this compound are not yet widely reported, the principles are well-established with other chiral ligands. For example, nickel(II) complexes are known to catalyze important carbon-carbon bond-forming reactions. ub.edu A chiral complex formed between a metal like nickel or palladium and this compound could potentially catalyze reactions such as asymmetric alkylations, cycloadditions, or cross-couplings with high enantioselectivity. The dithiane framework itself can also participate directly in catalyzed reactions, as seen in the DABCO-catalyzed cycloaddition of the related 1,4-dithiane-2,5-diol (B140307). researchgate.net This suggests that the this compound core is not just a passive scaffold but can be an active participant in chemical transformations, opening avenues for its use in developing novel catalytic systems.

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate an article on the chemical compound “this compound” focusing on its applications in advanced organic synthesis, materials science, and supramolecular chemistry as per the requested outline.

Extensive searches did not yield specific research findings, data tables, or detailed applications for This compound in the following areas:

Advanced Research Applications in Organic Synthesis

Advanced Research Applications in Materials Science

Explorations in Supramolecular Chemistry and Self-Assembly

The available literature primarily discusses related but structurally distinct isomers, such as 1,4-dithiane-2,5-diol and 1,3-dithianes, which have different chemical properties and applications. For instance, 1,4-dithiane-2,5-diol is noted as a source for 2-mercaptoacetaldehyde in multicomponent reactions for peptoid synthesis and has been investigated for its antifungal properties. However, this information does not pertain to the specific compound of interest, this compound.

Similarly, while there is a body of research on the general class of 1,2-dithianes, including computational studies on their conformation and some investigations into the antioxidant or biological activities of specific derivatives, this information falls outside the strict scope of organic synthesis, materials science, and self-assembly applications requested.

Due to the lack of specific, relevant data for This compound in the stipulated advanced research fields, it is not possible to construct the detailed, scientifically accurate article as instructed. Further research would be required to explore and establish the potential of this specific compound in these domains.

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